2,3-Difluoro-4-(methoxymethoxy)benzoic acid
CAS No.:
Cat. No.: VC18791885
Molecular Formula: C9H8F2O4
Molecular Weight: 218.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F2O4 |
|---|---|
| Molecular Weight | 218.15 g/mol |
| IUPAC Name | 2,3-difluoro-4-(methoxymethoxy)benzoic acid |
| Standard InChI | InChI=1S/C9H8F2O4/c1-14-4-15-6-3-2-5(9(12)13)7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13) |
| Standard InChI Key | YOIJVUMWFWICAX-UHFFFAOYSA-N |
| Canonical SMILES | COCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by its benzene core, where fluorine atoms occupy the 2- and 3-positions, imparting electron-withdrawing effects that influence reactivity. The 4-position hosts a methoxymethoxy group, an ether-based substituent that enhances solubility in polar solvents. The carboxylic acid group at the 1-position contributes acidity (pKa ≈ 2–3) and enables salt formation or esterification .
Table 1: Key Structural and Physical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₉H₈F₂O₄ |
| Molecular Weight | 218.15 g/mol |
| IUPAC Name | 2,3-difluoro-4-(methoxymethoxy)benzoic acid |
| Canonical SMILES | COCOC1=C(C(=C(C=C1)C(=O)O)F)F |
| PubChem CID | 164892652 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Moderate in polar organic solvents |
The absence of reported melting/boiling points in literature suggests further experimental characterization is needed.
Spectroscopic Characterization
Infrared (IR) spectroscopy would reveal peaks for O-H (carboxylic acid, ~2500–3300 cm⁻¹), C=O (carboxylic acid, ~1680–1720 cm⁻¹), and C-O-C (ether, ~1100–1250 cm⁻¹). Nuclear magnetic resonance (NMR) data would show distinct signals:
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¹H NMR: A singlet for the methoxymethoxy group’s methyl protons (~3.3 ppm) and aromatic protons deshielded by fluorine .
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¹³C NMR: Carboxylic acid carbon at ~170 ppm, fluorinated aromatic carbons at ~110–150 ppm .
Synthesis and Production
Retrosynthetic Analysis
The synthesis typically begins with substituted benzaldehyde derivatives. A plausible route involves:
-
Nitration: Introducing a nitro group to direct subsequent substitutions.
-
Etherification: Installing the methoxymethoxy group via nucleophilic substitution.
-
Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile .
Optimized Synthetic Pathway
A practical approach, adapted from methodologies for analogous fluorobenzoic acids , involves:
-
Nitration of 2,4-Difluoro-3-chlorobenzoic Acid:
(94% yield). -
Esterification:
(86% yield). -
Reduction and Diazotization:
Conversion of nitro to amine followed by diazonium salt formation. -
Hydrolysis:
Acidic hydrolysis yields the final carboxylic acid .
Table 2: Comparison of Synthetic Steps for Fluorinated Benzoic Acids
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 70–75°C | 94 |
| Esterification | Ethanol, H₂SO₄, reflux | 86 |
| Reduction | H₂, Pd/C, RT | 97 |
| Diazotization | NaNO₂, H₃PO₂, 0°C | 90 |
This route avoids cryogenic conditions and hazardous reagents, enhancing scalability .
Applications in Research and Industry
Pharmaceutical Intermediates
Fluorinated benzoic acids are pivotal in drug design. The fluorine atoms improve metabolic stability and membrane permeability, while the carboxylic acid enables prodrug formation. For example, this compound could serve as a precursor to kinase inhibitors or antimicrobial agents .
Material Science
The methoxymethoxy group’s ether linkage offers sites for polymer functionalization. Potential applications include:
-
Coating Additives: Enhancing solubility in resin matrices.
-
Liquid Crystals: Modifying mesophase behavior via fluorine’s dipole.
Agricultural Chemistry
Fluorine’s electronegativity disrupts enzymatic processes in pests. Derivatives of this compound might act as herbicides or fungicides, though specific studies are pending.
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparison
The methoxymethoxy group in the target compound offers superior solubility compared to methyl ethers, broadening its utility .
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